molecular formula C30H38N2O4 B15034914 5-(4-tert-butylphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one

5-(4-tert-butylphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B15034914
M. Wt: 490.6 g/mol
InChI Key: YFUJKGUGHBWWGR-IMVLJIQESA-N
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Description

5-(4-TERT-BUTYLPHENYL)-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-4-[2-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that features a pyrrolidinone core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-TERT-BUTYLPHENYL)-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-4-[2-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. Key steps may include:

  • Formation of the pyrrolidinone core through cyclization reactions.
  • Introduction of the tert-butylphenyl group via Friedel-Crafts alkylation.
  • Attachment of the dimethylamino propyl group through nucleophilic substitution.
  • Hydroxylation and benzoylation to introduce the hydroxy and benzoyl groups.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-(4-TERT-BUTYLPHENYL)-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-4-[2-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

    Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).

    Substitution: Conditions involving strong nucleophiles like NaNH₂ (Sodium amide) or organolithium reagents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-TERT-BUTYLPHENYL)-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-4-[2-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5-(4-TERT-BUTYLPHENYL)-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-4-[2-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE: can be compared with other pyrrolidinone derivatives, such as:

Uniqueness

The uniqueness of 5-(4-TERT-BUTYLPHENYL)-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-4-[2-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific combination of functional groups, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C30H38N2O4

Molecular Weight

490.6 g/mol

IUPAC Name

(4E)-5-(4-tert-butylphenyl)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(2-methyl-4-prop-2-enoxyphenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C30H38N2O4/c1-8-18-36-23-14-15-24(20(2)19-23)27(33)25-26(21-10-12-22(13-11-21)30(3,4)5)32(29(35)28(25)34)17-9-16-31(6)7/h8,10-15,19,26,33H,1,9,16-18H2,2-7H3/b27-25+

InChI Key

YFUJKGUGHBWWGR-IMVLJIQESA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OCC=C)/C(=C\2/C(N(C(=O)C2=O)CCCN(C)C)C3=CC=C(C=C3)C(C)(C)C)/O

Canonical SMILES

CC1=C(C=CC(=C1)OCC=C)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC=C(C=C3)C(C)(C)C)O

Origin of Product

United States

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